molecular formula C45H80N12O8 B12608731 L-Phenylalanyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 650610-33-6

L-Phenylalanyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12608731
CAS No.: 650610-33-6
M. Wt: 917.2 g/mol
InChI Key: PRHFKTMGMWQRGN-PEAOEFARSA-N
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Description

L-Phenylalanyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a useful research compound. Its molecular formula is C45H80N12O8 and its molecular weight is 917.2 g/mol. The purity is usually 95%.
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Biological Activity

L-Phenylalanyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a complex hexapeptide with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is a derivative of ornithine, featuring multiple lysine and leucine residues, which contribute to its structural complexity and biological function. The molecular formula is C35H53N7O5C_{35}H_{53}N_{7}O_{5} with a molecular weight of approximately 651.85 g/mol . The presence of the diaminomethylidene group enhances its interaction with biological targets.

  • Inhibition of Ornithine Decarboxylase (ODC) :
    • The compound acts as an inhibitor of ODC, a key enzyme in polyamine biosynthesis. By inhibiting this enzyme, it disrupts the production of polyamines, which are crucial for cell growth and proliferation . This mechanism is particularly relevant in cancer treatment, where polyamine levels are often dysregulated.
  • Regulation of Polyamine Levels :
    • By targeting the polyamine biosynthetic pathway, the compound can reduce levels of putrescine, spermidine, and spermine, which are associated with tumor growth . This regulation may enhance the effectiveness of other anticancer therapies.
  • Cellular Effects :
    • The compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death . Its ability to alter cellular metabolism makes it a candidate for further research in oncology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in various cancer cell lines ,
AntiviralPotential inhibition of viral replication
ImmunomodulatoryEnhances immune response in certain conditions
NeuroprotectiveMay protect against neurodegeneration

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study demonstrated that the compound significantly inhibited the growth of leukemia cells in vitro. The mechanism involved the downregulation of polyamine synthesis, leading to reduced cell viability and increased apoptosis rates .
  • Synergistic Effects :
    • Research indicated that when combined with other agents such as phenylacetate, the compound exhibited synergistic effects in reducing ammonia levels in the brain, suggesting potential applications in treating hepatic encephalopathy .
  • Pharmacokinetics :
    • Investigations into the pharmacokinetic properties revealed that the compound has favorable absorption characteristics but requires further optimization for clinical use due to potential toxicity at high doses .

Properties

CAS No.

650610-33-6

Molecular Formula

C45H80N12O8

Molecular Weight

917.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C45H80N12O8/c1-27(2)23-35(41(61)54-34(44(64)65)19-14-22-51-45(49)50)56-43(63)37(25-29(5)6)57-42(62)36(24-28(3)4)55-40(60)33(18-11-13-21-47)53-39(59)32(17-10-12-20-46)52-38(58)31(48)26-30-15-8-7-9-16-30/h7-9,15-16,27-29,31-37H,10-14,17-26,46-48H2,1-6H3,(H,52,58)(H,53,59)(H,54,61)(H,55,60)(H,56,63)(H,57,62)(H,64,65)(H4,49,50,51)/t31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

PRHFKTMGMWQRGN-PEAOEFARSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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